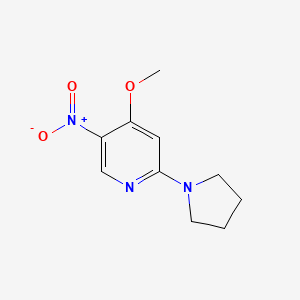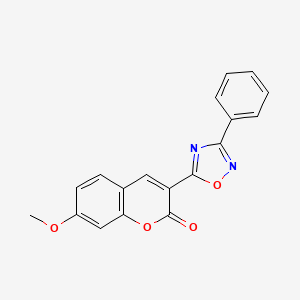![molecular formula C8H7N3O2 B8628662 3-methoxy-5H-pyrido[2,3-b]pyrazin-6-one](/img/structure/B8628662.png)
3-methoxy-5H-pyrido[2,3-b]pyrazin-6-one
Overview
Description
3-methoxy-5H-pyrido[2,3-b]pyrazin-6-one is a heterocyclic compound that belongs to the class of pyridopyrazines. This compound is characterized by a fused ring system containing both pyridine and pyrazine rings, with a methoxy group attached to the third position. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-5H-pyrido[2,3-b]pyrazin-6-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with a suitable diketone or diester in the presence of a catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetic acid. The resulting intermediate undergoes cyclization to form the desired pyridopyrazine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-5H-pyrido[2,3-b]pyrazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other positions on the ring system, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced pyridopyrazine derivatives.
Substitution: Formation of substituted pyridopyrazine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of 3-methoxy-5H-pyrido[2,3-b]pyrazin-6-one involves its interaction with specific molecular targets. For instance, as an iNOS inhibitor, the compound binds to the active site of the enzyme, preventing the production of nitric oxide. This interaction is facilitated by hydrogen bonding and hydrophobic interactions with key residues in the enzyme’s active site . The compound’s structure allows it to fit snugly into the enzyme’s binding pocket, thereby exerting its inhibitory effect.
Comparison with Similar Compounds
3-methoxy-5H-pyrido[2,3-b]pyrazin-6-one can be compared with other similar compounds such as:
8-hydroxy-3-methoxy-5H-pyrido[2,1-c]pyrazin-5-one: Another pyridopyrazine derivative with similar structural features but differing in the position of the hydroxyl group.
9-hydroxy-3-methoxy-6H-pyrido[1,2-a]pyrazin-6-one:
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
3-methoxy-5H-pyrido[2,3-b]pyrazin-6-one |
InChI |
InChI=1S/C8H7N3O2/c1-13-7-4-9-5-2-3-6(12)10-8(5)11-7/h2-4H,1H3,(H,10,11,12) |
InChI Key |
NVJMMWZSLKXNPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C2C=CC(=O)NC2=N1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[Cyano(phenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B8628580.png)













